3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol
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Overview
Description
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is a compound characterized by the presence of a pyrrolidine ring substituted with a 4-methoxyphenyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 4-methoxyphenylacetonitrile with a suitable amine to form the pyrrolidine ring, followed by reduction and subsequent functionalization to introduce the propanol side chain .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the aromatic ring.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-phenyl-3-pyrrolidin-1-yl-propan-1-ol
- 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine)
Comparison: 3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol is unique due to the presence of the 4-methoxyphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
65021-85-4 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-8-6-13(7-9-14)15-10-2-4-12(15)5-3-11-16/h6-9,12,16H,2-5,10-11H2,1H3 |
InChI Key |
AHHHWLZDGQRIOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC2CCCO |
Origin of Product |
United States |
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